molecular formula C22H26N2O2 B6947947 N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide

N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No.: B6947947
M. Wt: 350.5 g/mol
InChI Key: CYVDFRXCBBHKPQ-UHFFFAOYSA-N
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Description

N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isochromene moiety

Properties

IUPAC Name

N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-22(21-20-6-2-1-5-18(20)12-16-26-21)23-19-9-7-17(8-10-19)11-15-24-13-3-4-14-24/h1-2,5-10,21H,3-4,11-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVDFRXCBBHKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and isochromene intermediates. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone . This intermediate is then subjected to further reactions to introduce the isochromene moiety and finalize the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the phenyl or pyrrolidine rings, altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce halogens or other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: The compound’s potential biological activity could make it useful in the development of new therapeutic agents.

    Industry: Its chemical properties might make it useful in the production of materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isochromene moiety may play key roles in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and isochromene-containing molecules. Examples include:

  • Pyrrolizines
  • Pyrrolidinones
  • Isochromene derivatives

Uniqueness

N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to its combination of a pyrrolidine ring and an isochromene moiety, which may confer distinct biological and chemical properties compared to other similar compounds .

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